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molecular formula C9H18O2 B8749805 tert-Butyl pentanoate CAS No. 23361-78-6

tert-Butyl pentanoate

Cat. No. B8749805
M. Wt: 158.24 g/mol
InChI Key: SCSLUABEVMLYEA-UHFFFAOYSA-N
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Patent
US05986094

Procedure details

To a suspension of 160 mg (0.74 mmol) of rac-5-amino-2-propylpentanoic acid 1,1-dimethylethyl ester (8) in 1 mL of water and 1 mL of dichloromethane, 153 mg (0.76 mmol) of 4-nitrophenylchloroformate and 267 mg of sodium bicarbonate were added at 0° C. The mixture was stirred at room temperature overnight and then diluted with 50 mL of dichloromethane and 30 mL of water. The organic part was separated. The aqueous part was extracted with 2×50 mL of dichloromethane. The organic parts were combined and washed with 2×50 mL of 5% sodium bicarbonate followed by 50 mL of water, dried over MgSO4 and concentrated. The residue was purified by preparative thin layer chromatography using 1:1 ethyl acetate:hexane as the eluent to yield 185 mg (0.48 mmol, 66%) of rac-5-[[(4-nitrophenoxy)carbonyl]amino]-2-propyl]pentanoic acid 1,1-dimethylethyl ester (9) asan offwhite solid. NMR, IR and MS data confirmed compound identity.
Name
rac-5-amino-2-propylpentanoic acid 1,1-dimethylethyl ester
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-nitrophenylchloroformate
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6](=[O:15])[CH:7](CCC)[CH2:8][CH2:9][CH2:10]N)([CH3:4])[CH3:3].C1C([N+]([O-])=O)=CC=C([Cl-]C([O-])=O)C=1.C(=O)(O)[O-].[Na+].CCCCCC>O.ClCCl>[CH3:4][C:2]([O:5][C:6](=[O:15])[CH2:7][CH2:8][CH2:9][CH3:10])([CH3:1])[CH3:3] |f:2.3|

Inputs

Step One
Name
rac-5-amino-2-propylpentanoic acid 1,1-dimethylethyl ester
Quantity
160 mg
Type
reactant
Smiles
CC(C)(C)OC(C(CCCN)CCC)=O
Name
4-nitrophenylchloroformate
Quantity
153 mg
Type
reactant
Smiles
Name
Quantity
267 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at 0° C
CUSTOM
Type
CUSTOM
Details
The organic part was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous part was extracted with 2×50 mL of dichloromethane
WASH
Type
WASH
Details
washed with 2×50 mL of 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin layer chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)(C)OC(CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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